molecular formula C7H9N3O B1460645 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 3649-42-1

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1460645
CAS No.: 3649-42-1
M. Wt: 151.17 g/mol
InChI Key: YJIRCOHLVHBXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 649162. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), a key enzyme in the mitogen-activated protein kinase (MAPK) pathway . By binding to the active site of Erk2, this compound prevents the phosphorylation of downstream targets, thereby modulating cell signaling and proliferation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest at the S phase, leading to apoptosis in certain cancer cell lines . This compound also affects cell signaling pathways, such as the MAPK pathway, by inhibiting Erk2 activity . Additionally, this compound influences gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of Erk2 by occupying the enzyme’s active site, thereby blocking its catalytic activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting cell proliferation and survival. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular functions and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of Erk2 activity and prolonged cell cycle arrest . These findings highlight the potential of this compound as a stable and effective biochemical tool.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Erk2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and efficacy . Studies on its transport and distribution are essential for understanding its pharmacodynamics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIRCOHLVHBXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327364
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3649-42-1
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the described synthesis method for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives?

A1: The research paper [] presents a novel domino reaction for synthesizing this compound derivatives. This method boasts several advantages:

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